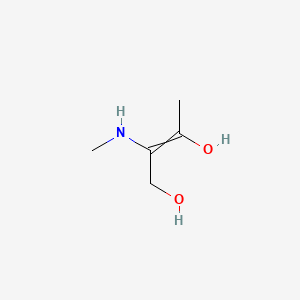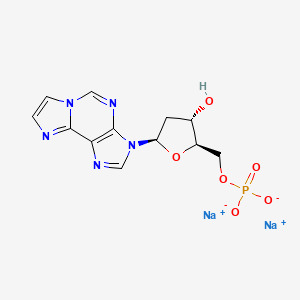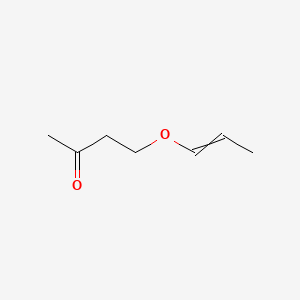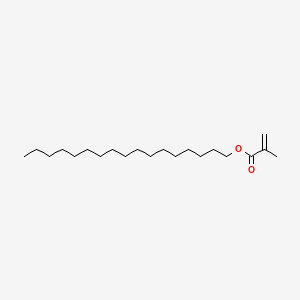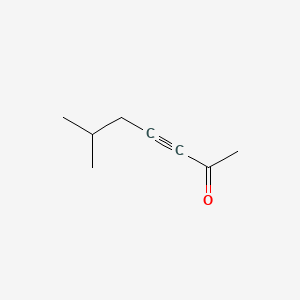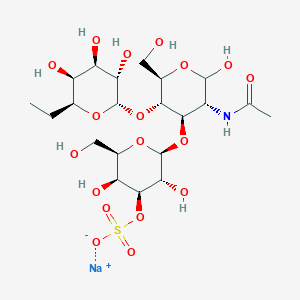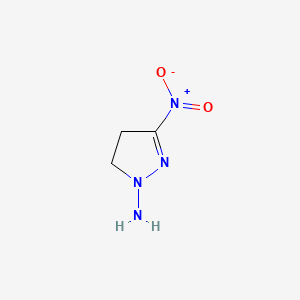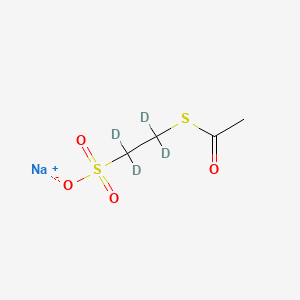
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is a deuterated compound used primarily in scientific research. It is a labeled analogue of 2-Acetylthioethanesulfonic Acid Sodium Salt, which is an impurity of Mesna. Mesna is a medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide .
Méthodes De Préparation
The preparation of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves the synthesis of its non-deuterated counterpart followed by the introduction of deuterium atoms. The synthetic route typically includes the reaction of ethanethioic acid with sulfoethyl ester under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a biochemical for proteomics research, helping to study protein structures and functions.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used as a reference compound in the development and testing of new drugs.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves its interaction with molecular targets and pathways. As a labeled analogue, it helps in tracing and studying the metabolic pathways and reactions in which its non-deuterated counterpart is involved. This compound is particularly useful in studying the pharmacokinetics and pharmacodynamics of Mesna and related compounds .
Comparaison Avec Des Composés Similaires
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart and other similar compounds. Similar compounds include:
2-Acetylthioethanesulfonic Acid Sodium Salt: The non-deuterated version used as an impurity of Mesna.
Mesna: A medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide.
Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt: Another related compound used in similar research applications.
Propriétés
Formule moléculaire |
C4H7NaO4S2 |
|---|---|
Poids moléculaire |
210.2 g/mol |
Nom IUPAC |
sodium;2-acetylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1/i2D2,3D2; |
Clé InChI |
UJIOMPDETDVHAO-DAHDXRBSSA-M |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C.[Na+] |
SMILES canonique |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





